BMS-191095

Description

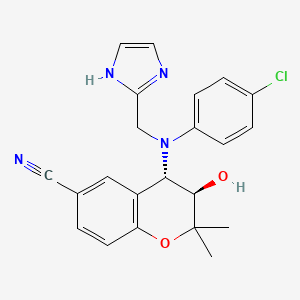

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIKIPXIDLITMP-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166095-21-2 | |

| Record name | BMS-191095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-191095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of BMS-191095: A Selective Mitochondrial ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191095 is a potent and highly selective activator of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Unlike first-generation KATP channel openers, this compound exhibits minimal effects on sarcolemmal KATP channels, thereby avoiding significant peripheral vasodilation and proarrhythmic activity. This remarkable selectivity makes it a valuable pharmacological tool for investigating the roles of mitoKATP channels in cellular physiology and a promising candidate for therapeutic interventions in ischemic conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and its demonstrated efficacy in preclinical models of cardioprotection, neuroprotection, and platelet aggregation inhibition. The information presented herein is intended to support further research and development efforts centered on this and similar targeted mitochondrial agents.

Core Mechanism of Action: Selective Opening of the mitoKATP Channel

The primary mechanism of action of this compound is its direct and selective activation of the ATP-sensitive potassium channel located on the inner mitochondrial membrane (mitoKATP). This action is independent of significant effects on the sarcolemmal KATP channels found in cardiomyocytes and vascular smooth muscle, which accounts for its favorable safety profile regarding hemodynamic stability.[1][2] The opening of the mitoKATP channel by this compound leads to an influx of potassium ions (K+) into the mitochondrial matrix. This influx partially depolarizes the inner mitochondrial membrane.[3][4]

The precise molecular interactions between this compound and the mitoKATP channel subunits are not fully elucidated, but it is understood to bind to a site distinct from the ATP-binding site, thereby allosterically promoting the open state of the channel. The functional consequences of mitoKATP channel opening are multifaceted and form the basis of the protective effects of this compound.

Signaling Pathways and Cellular Effects

The activation of mitoKATP channels by this compound initiates a cascade of downstream signaling events that converge to protect cells from ischemic and reperfusion injury.

Cardioprotection

In the context of myocardial ischemia-reperfusion injury, this compound has been shown to be a potent cardioprotective agent.[1] The signaling pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The opening of the mitoKATP channel is believed to trigger the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt can then phosphorylate and inhibit downstream targets involved in apoptosis, such as glycogen synthase kinase 3β (GSK-3β), and promote cell survival.

dot digraph "Cardioprotective Signaling Pathway of this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

BMS191095 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitoKATP [label="mitoKATP Channel", fillcolor="#FBBC05", fontcolor="#202124"]; K_influx [label="K+ Influx", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mito_Depol [label="Mitochondrial\nDepolarization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

BMS191095 -> mitoKATP [label="activates"]; mitoKATP -> K_influx [label="facilitates"]; K_influx -> Mito_Depol; Mito_Depol -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> Cardioprotection [label="promotes"]; } caption [label="Cardioprotective Signaling of this compound.", shape=plaintext, fontcolor="#202124"];

Neuroprotection

This compound has also demonstrated neuroprotective effects in models of cerebral ischemia. The mechanism in neurons also involves the opening of mitoKATP channels, leading to mitochondrial depolarization. This has been shown to increase the phosphorylation of Protein Kinase C (PKC) isoforms and attenuate the production of free radicals during periods of neuronal stress. By preserving mitochondrial function and reducing oxidative stress, this compound helps to limit neuronal damage following an ischemic event.

dot digraph "Neuroprotective Signaling Pathway of this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

BMS191095 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitoKATP [label="mitoKATP Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Depol [label="Mitochondrial\nDepolarization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Free_Radicals [label="Free Radical\nProduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

BMS191095 -> mitoKATP [label="activates"]; mitoKATP -> Mito_Depol; Mito_Depol -> PKC; PKC -> Free_Radicals [label="attenuates"]; Free_Radicals -> Neuroprotection [label="leads to"]; } caption [label="Neuroprotective Signaling of this compound.", shape=plaintext, fontcolor="#202124"];

Inhibition of Platelet Aggregation

This compound has been found to inhibit human platelet aggregation induced by agonists such as collagen and thrombin. This anti-platelet effect is also mediated by the opening of mitoKATP channels. The inhibitory effects of this compound on platelet aggregation can be blocked by pretreatment with the mitoKATP channel antagonist 5-hydroxydecanoate (5-HD). This suggests a dual benefit in the context of ischemic heart disease, where both cardiomyocyte protection and prevention of thrombosis are desirable.

Quantitative Data

The following table summarizes key quantitative data for this compound from various preclinical studies.

| Parameter | Value | Species | Assay/Model | Reference |

| IC50 (Collagen-induced Platelet Aggregation) | 63.9 µM | Human | Washed human platelets | |

| IC50 (Thrombin-induced Platelet Aggregation) | 104.8 µM | Human | Washed human platelets | |

| EC25 (Time to Onset of Ischemic Contracture) | 1.5 µM | Rat | Isolated rat hearts | |

| K(1/2) (mitoKATP Opening) | 83 nM | Rat | Isolated cardiac mitochondria |

Experimental Protocols

Langendorff Isolated Heart Ischemia-Reperfusion Model

This ex vivo model is used to assess the cardioprotective effects of this compound.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and heparin is administered to prevent coagulation.

-

Heart Isolation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.

-

Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and perfused with oxygenated Krebs-Henseleit buffer at a constant pressure. A balloon is inserted into the left ventricle to measure isovolumetric contractile function.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline parameters such as heart rate and left ventricular developed pressure are recorded.

-

Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25-30 minutes).

-

Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored for a subsequent period (e.g., 30-60 minutes).

-

Drug Administration: this compound or vehicle is added to the perfusion buffer before the ischemic period to assess its protective effects.

-

Outcome Measures: Cardioprotection is assessed by measuring the time to onset of ischemic contracture, recovery of post-ischemic contractile function, and release of lactate dehydrogenase (LDH) as a marker of cell damage.

dot digraph "Langendorff Ischemia-Reperfusion Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anesthesia [label="Anesthetize Rat\nAdminister Heparin", fillcolor="#FFFFFF", fontcolor="#202124"]; Heart_Isolation [label="Isolate Heart\nCannulate Aorta", fillcolor="#FFFFFF", fontcolor="#202124"]; Langendorff_Setup [label="Mount on Langendorff Apparatus\nInsert LV Balloon", fillcolor="#FFFFFF", fontcolor="#202124"]; Stabilization [label="Stabilization Period\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Admin [label="Administer this compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ischemia [label="Global Ischemia\n(25-30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion Period\n(30-60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Measure Cardiac Function\nand LDH Release", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Anesthesia; Anesthesia -> Heart_Isolation; Heart_Isolation -> Langendorff_Setup; Langendorff_Setup -> Stabilization; Stabilization -> Drug_Admin; Drug_Admin -> Ischemia; Ischemia -> Reperfusion; Reperfusion -> Data_Collection; Data_Collection -> End; } caption [label="Langendorff Experimental Workflow.", shape=plaintext, fontcolor="#202124"];

Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is used to evaluate the neuroprotective effects of this compound in stroke.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized. Body temperature is maintained at 37°C.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia Duration: The filament is left in place for a specific duration (e.g., 90 minutes) to induce focal cerebral ischemia.

-

Reperfusion: The filament is withdrawn to allow for reperfusion.

-

Drug Administration: this compound or vehicle is administered (e.g., via intraventricular infusion) at a predetermined time before the MCAO procedure.

-

Neurological Assessment: Neurological deficits are assessed at various time points after reperfusion.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears as unstained tissue. The infarct volume is then quantified.

dot digraph "MCAO Experimental Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anesthesia [label="Anesthetize Rat", fillcolor="#FFFFFF", fontcolor="#202124"]; Drug_Admin [label="Administer this compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surgery [label="Expose Carotid Arteries", fillcolor="#FFFFFF", fontcolor="#202124"]; MCAO [label="Induce MCAO with Filament\n(90 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Withdraw Filament for Reperfusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assessment [label="Neurological Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; Infarct_Measurement [label="Euthanize and Measure\nInfarct Volume (TTC Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Anesthesia; Anesthesia -> Drug_Admin; Drug_Admin -> Surgery; Surgery -> MCAO; MCAO -> Reperfusion; Reperfusion -> Assessment; Assessment -> Infarct_Measurement; Infarct_Measurement -> End; } caption [label="MCAO Experimental Workflow.", shape=plaintext, fontcolor="#202124"];

Platelet Aggregometry

This in vitro assay is used to determine the effect of this compound on platelet function.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference.

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

Drug Incubation: this compound or vehicle is added to the PRP and incubated for a specified time.

-

Agonist Addition: A platelet agonist (e.g., collagen or thrombin) is added to induce aggregation.

-

Data Analysis: The change in light transmission through the PRP sample is recorded over time. The extent of aggregation is quantified and compared between the this compound-treated and control groups to determine the IC50 value.

Conclusion

This compound is a highly selective and potent opener of the mitochondrial ATP-sensitive potassium channel. Its mechanism of action, centered on the modulation of mitochondrial function, confers significant cytoprotective effects in various models of ischemic injury without the adverse effects associated with non-selective KATP channel openers. The detailed understanding of its signaling pathways and the availability of robust experimental protocols make this compound an invaluable tool for further research into the therapeutic potential of targeting mitochondrial ion channels in cardiovascular and neurological diseases. The data and methodologies presented in this guide are intended to facilitate these ongoing and future investigations.

References

- 1. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardioselective antiischemic ATP-sensitive potassium channel (KATP) openers. 5. Identification of 4-(N-aryl)-substituted benzopyran derivatives with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

BMS-191095: A Selective Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channel Opener

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-191095 is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a critical component in cellular protective mechanisms against ischemic injury. Unlike first-generation KATP openers, this compound exhibits remarkable selectivity for the mitochondrial channel over its sarcolemmal counterpart, thereby avoiding significant hemodynamic and electrophysiological side effects such as vasodilation and proarrhythmia.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cardioprotective effects, and associated signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of cellular mechanisms and workflows to facilitate further research and drug development efforts in the field of cardioprotection and neuroprotection.

Introduction

The discovery of ATP-sensitive potassium (KATP) channels and their role in cellular physiology has paved the way for novel therapeutic strategies targeting a range of conditions, most notably cardiovascular diseases. These channels couple the metabolic state of a cell to its electrical activity. While sarcolemmal KATP (sarcKATP) channels are well-characterized for their role in modulating the cardiac action potential, the focus has increasingly shifted towards the mitochondrial KATP (mitoKATP) channel as a key mediator of organ protection against ischemia-reperfusion injury.[2][4]

This compound, a benzopyran analog, has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high selectivity for mitoKATP channels. Its ability to confer significant cardioprotection and neuroprotection without the adverse effects associated with non-selective KATP openers makes it a subject of intense research. This guide aims to provide a detailed technical resource for scientists and researchers investigating the properties and applications of this compound.

Mechanism of Action and Electrophysiological Profile

This compound exerts its primary effect by selectively binding to and opening the mitoKATP channels located on the inner mitochondrial membrane. This action leads to an influx of potassium ions into the mitochondrial matrix, a key step in initiating a cascade of protective events.

The opening of mitoKATP channels by this compound leads to a modest and controlled depolarization of the mitochondrial membrane. This partial depolarization is thought to be a central mechanism of its protective effects, leading to the preservation of mitochondrial integrity and function during ischemic stress.

A defining characteristic of this compound is its lack of significant effects on sarcolemmal KATP channels at cardioprotective concentrations. This selectivity is crucial as it avoids the shortening of the cardiac action potential and peripheral vasodilation, which are common side effects of non-selective KATP openers like cromakalim. Studies have shown that this compound does not alter cardiac conduction or action potential configuration and exhibits no proarrhythmic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental models.

Table 1: Potency and Efficacy of this compound

| Parameter | Species/Model | Value | Reference |

| EC25 (Time to ischemic contracture) | Isolated Rat Hearts | 1.5 µM | |

| ED25 (Infarct size reduction) | Anesthetized Dogs | 0.4 mg/kg i.v. | |

| K1/2 (mitoKATP opening) | Cardiac Mitochondria | 83 nM | |

| IC50 (Collagen-induced platelet aggregation) | Human Platelets | 63.9 µM | |

| IC50 (Thrombin-induced platelet aggregation) | Human Platelets | 104.8 µM |

Table 2: Electrophysiological and Hemodynamic Effects of this compound

| Parameter | Species/Model | Effect | Reference |

| Cardiac Action Potential Duration | Normal or Hypoxic Myocardium | No shortening within cardioprotective range | |

| Sarcolemmal KATP Current | Myocardium | No activation (≤30 µM) | |

| Peripheral Hemodynamics | Anesthetized Dogs | No effect at cardioprotective doses | |

| Coronary Hemodynamics | Anesthetized Dogs | No effect at cardioprotective doses |

Cardioprotective and Neuroprotective Effects

The selective opening of mitoKATP channels by this compound triggers a signaling cascade that confers robust protection against ischemia-reperfusion injury in both the heart and the brain.

Cardioprotection

In various animal models, this compound has been shown to significantly reduce myocardial infarct size following ischemic events. The proposed mechanisms for this cardioprotection include:

-

Preservation of Mitochondrial Function: By modulating mitochondrial ion homeostasis, this compound helps maintain the structural and functional integrity of mitochondria during stress.

-

Modulation of Reactive Oxygen Species (ROS): While the precise role of ROS is complex, mitoKATP opening is believed to induce a small, controlled burst of ROS that acts as a trigger for downstream protective signaling pathways. However, some studies indicate that this compound itself does not increase ROS production, suggesting a more nuanced mechanism.

-

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): The opening of mitoKATP channels is thought to inhibit the opening of the mPTP, a non-selective pore whose prolonged opening during reperfusion leads to mitochondrial swelling, rupture, and ultimately, cell death.

-

Anti-platelet Aggregation: this compound has been shown to inhibit human platelet aggregation, a dual mechanism that can contribute to its cardioprotective effects during ischemia/reperfusion injury.

Neuroprotection

This compound has also demonstrated neuroprotective effects in models of focal cerebral ischemia. Pre-treatment with this compound has been shown to reduce neuronal damage. The neuroprotective effects are also attributed to the selective opening of mitoKATP channels, leading to mitochondrial depolarization without a significant increase in ROS production.

Signaling Pathways

The protective effects of this compound are mediated through complex intracellular signaling pathways. A key pathway involves the activation of Protein Kinase B (Akt) and its translocation to the mitochondria.

Caption: Signaling pathway of this compound-induced cellular protection.

Studies have shown that the cardioprotective effects of this compound involve the activation of the PI3K/Akt pathway. The opening of mitoKATP channels can lead to the phosphorylation and activation of Akt. Activated Akt then translocates from the cytosol to the mitochondria, where it can further modulate mitochondrial function to promote cell survival. This signaling cascade is a critical component of the late preconditioning effects observed with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mitochondrial Swelling Assay

This assay measures the change in mitochondrial volume as an indicator of mitoKATP channel opening. The influx of K+ into the mitochondrial matrix, driven by the membrane potential, causes an osmotic influx of water, leading to mitochondrial swelling. This swelling is detected as a decrease in light absorbance at 540 nm.

References

- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of the selective mitochondrial-K(ATP) opener this compound for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of BMS-191095 in Stroke Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the interruption of blood flow to the brain. A key area of therapeutic development focuses on neuroprotective agents that can mitigate neuronal damage and improve functional outcomes. BMS-191095, a selective opener of the mitochondrial ATP-sensitive potassium (mitoK(ATP)) channel, has emerged as a promising candidate in preclinical stroke models. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: Selective Opening of Mitochondrial K(ATP) Channels

This compound exerts its neuroprotective effects by selectively opening mitochondrial ATP-sensitive potassium (mitoK(ATP)) channels.[1] This action is central to its therapeutic potential in ischemic stroke. The opening of these channels leads to a series of downstream events that collectively contribute to neuronal survival in the face of ischemic stress.

Signaling Pathway of this compound-Mediated Neuroprotection

The activation of mitoK(ATP) channels by this compound initiates a signaling cascade that preserves mitochondrial integrity and inhibits apoptotic pathways. A critical step in this process is the preservation of the mitochondrial inner membrane potential. This helps to attenuate mitochondrial calcium overload, a key trigger for the opening of the mitochondrial permeability transition pore (MPTP). By inhibiting MPTP opening, this compound prevents the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, thereby suppressing the activation of caspase-3 and subsequent apoptotic cell death.

Quantitative Efficacy Data

A key preclinical study investigated the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO). The data from this study demonstrates the potential of this compound to reduce ischemic brain injury.

| Animal Model | Ischemia Duration | This compound Dose (Intraventricular) | Administration Time Relative to MCAO | Outcome Measure | Result | Reference |

| Male Wistar Rats | 90 minutes | 25 µg | 24 hours before | Total Infarct Volume | 32% reduction | [1] |

| Male Wistar Rats | 90 minutes | 25 µg | 24 hours before | Cortical Infarct Volume | 38% reduction | [1] |

| Male Wistar Rats | 90 minutes | 25 µg | 30 or 60 minutes before | Infarct Volume | No significant effect | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and well-established method for inducing focal cerebral ischemia that mimics human stroke.

Objective: To induce a reproducible ischemic brain injury to evaluate the efficacy of a neuroprotective agent.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Operating microscope

-

Microvascular clips

-

Monofilament nylon suture (e.g., 4-0) with a rounded tip

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

For transient MCAO, withdraw the filament after a specific duration (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, leave the filament in place.

-

Suture the incision and allow the animal to recover.

Infarct Volume Assessment using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying the extent of ischemic damage in brain tissue.

Objective: To measure the volume of infarcted brain tissue following MCAO.

Materials:

-

Rat brain from MCAO experiment

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix for slicing

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Euthanize the animal at a predetermined time point after MCAO (e.g., 24 or 48 hours).

-

Carefully remove the brain and chill it briefly to facilitate slicing.

-

Place the brain in a brain matrix and slice it into coronal sections of uniform thickness (e.g., 2 mm).

-

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

-

Viable tissue will stain red due to the presence of mitochondrial dehydrogenases, while the infarcted tissue will remain white.

-

Capture high-resolution images of the stained sections.

-

Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere in each slice.

-

Calculate the infarct volume by integrating the infarct areas across all slices and correcting for edema.

Neurological Deficit Scoring

Behavioral tests are crucial for assessing the functional outcome after stroke and the therapeutic potential of a neuroprotective agent.

Objective: To quantify the neurological deficits in rats following MCAO.

Method: A variety of scoring systems can be used, such as the modified Neurological Severity Score (mNSS). This is a composite score that evaluates motor, sensory, balance, and reflex functions. The scoring is typically performed at various time points post-MCAO to assess recovery.

Example Scoring Criteria (simplified):

-

Motor Tests: Raising the rat by the tail (observing for flexion of limbs), placing the rat on the floor (observing for circling behavior).

-

Sensory Tests: Placing and proprioceptive tests.

-

Beam Balance Test: Observing the ability to traverse a narrow beam.

-

Reflex Tests: Pinna reflex, corneal reflex.

Scores are assigned based on the animal's performance in each test, with a higher score indicating a more severe deficit.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a neuroprotective agent like this compound in a preclinical stroke model.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of ischemic stroke through its selective activation of mitochondrial K(ATP) channels. The available data indicates a notable reduction in infarct volume, supporting its further investigation as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel neuroprotective compounds. Future research should focus on elucidating the optimal therapeutic window, dose-response relationships, and long-term functional outcomes to facilitate the translation of these promising preclinical findings into clinical applications for stroke patients.

References

An In-depth Technical Guide on BMS-191095 and its Inhibition of Human Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic compound BMS-191095 and its inhibitory effects on human platelet aggregation. The document details the mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Core Concepts: this compound and Platelet Aggregation

This compound is a cardioselective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener.[1] Its primary mechanism of action in the context of this guide is the inhibition of human platelet aggregation, a critical process in thrombosis and hemostasis. Platelet aggregation is a complex physiological response to vascular injury, involving platelet adhesion, activation, and aggregation to form a platelet plug. Key agonists that trigger this cascade include collagen, exposed upon endothelial damage, and thrombin, a potent activator generated during the coagulation cascade.

Quantitative Data on the Inhibitory Effects of this compound

This compound has been shown to inhibit platelet aggregation induced by different agonists in a dose-dependent manner. The inhibitory potency is commonly quantified by the half-maximal inhibitory concentration (IC50).

| Agonist | Compound | IC50 (µM) |

| Collagen | This compound | 63.9[1] |

| BMS-180448 | 305.3[1] | |

| Lemakalim | 1,130[1] | |

| SKP-450 | >1,500[1] | |

| Thrombin | This compound | 104.8 |

| BMS-180448 | 498.0 |

Mechanism of Action: Opening of Mitochondrial KATP Channels

The antiplatelet effect of this compound is mediated by the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This has been demonstrated through experiments where the inhibitory effect of this compound on collagen-induced platelet aggregation was significantly blocked by pretreatment with glyburide, a nonselective KATP antagonist, and sodium 5-hydroxydecanoate (5-HD), a selective mitoKATP antagonist.

While the precise downstream signaling cascade linking the opening of mitoKATP channels to the inhibition of platelet aggregation is not fully elucidated, it is understood that mitochondrial function is crucial for certain aspects of platelet activation. Specifically, mitochondrial ATP generation is essential for granule secretion, a key step in amplifying the aggregation response. By opening mitoKATP channels, this compound likely alters the mitochondrial membrane potential, which in turn could affect mitochondrial ATP synthesis, calcium homeostasis, and the generation of reactive oxygen species (ROS), all of which are important signaling molecules in platelet activation.

Signaling Pathway of Platelet Aggregation and Proposed Inhibition by this compound

Caption: Proposed signaling pathway of platelet aggregation and inhibition by this compound.

Experimental Protocols

Preparation of Washed Human Platelets

This protocol is essential for isolating platelets from other blood components to study their function in a controlled environment.

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant solution such as acid-citrate-dextrose (ACD) (1 volume of ACD for 6 volumes of blood).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the collected blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

-

Platelet Isolation: Carefully transfer the upper PRP layer to a new tube. To prevent platelet activation during subsequent steps, a platelet inhibitor like prostacyclin (PGI2) can be added.

-

Washing: Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Resuspension: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing PGI2.

-

Final Resuspension: Repeat the high-speed centrifugation and resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer without PGI2) to the desired platelet concentration.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro. It measures the increase in light transmission through a platelet suspension as platelets aggregate.

-

Platelet Preparation: Prepare washed human platelets as described in section 4.1 and adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Instrument Setup: Pre-warm the aggregometer to 37°C. Use platelet-poor plasma (PPP) or the suspension buffer to set the 100% aggregation baseline and the platelet suspension for the 0% baseline.

-

Incubation with Inhibitor: Add the desired concentration of this compound (or vehicle control) to the platelet suspension in the aggregometer cuvette. Incubate for a specified period (e.g., 30 minutes for antagonist studies) with continuous stirring.

-

Agonist Addition: Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., collagen or thrombin).

-

Data Recording: Record the change in light transmission over time until a maximal aggregation response is observed.

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission compared to the baseline. The IC50 value can be determined by testing a range of this compound concentrations and plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Workflow for Platelet Aggregation Assay

Caption: Experimental workflow for assessing the inhibitory effect of this compound on platelet aggregation.

Conclusion and Future Directions

This compound is a potent inhibitor of human platelet aggregation, acting through the opening of mitochondrial KATP channels. The provided data and protocols offer a solid foundation for further research into its therapeutic potential as an antiplatelet agent. Future studies should focus on elucidating the precise downstream signaling events that follow mitoKATP channel opening to fully understand its mechanism of action. This includes investigating its effects on intracellular calcium levels, thromboxane A2 synthesis, and the kinetics of granule secretion. A deeper understanding of these pathways will be crucial for the development of novel anti-thrombotic therapies targeting mitochondrial function in platelets.

References

An In-depth Technical Guide to the Downstream Signaling Pathways Activated by BMS-191095

For Researchers, Scientists, and Drug Development Professionals

BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which has demonstrated significant potential in providing cardioprotection and neuroprotection against ischemic injury. This technical guide delves into the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Cascade: The PI3K/Akt Pathway

The primary and most well-documented downstream signaling pathway initiated by this compound is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway is a critical mediator of the protective effects observed with this compound treatment. The binding of this compound to the mitoKATP channel triggers a cascade of events that culminate in the promotion of cell survival and inhibition of apoptosis.

A crucial step in this signaling cascade is the activation of Akt (also known as Protein Kinase B). The anti-apoptotic function of Akt is largely mediated through the activation of the PI3K system[1]. There is substantial evidence supporting the hypothesis that mitoKATP channel openers like this compound activate the PI3K/Akt pathway, particularly in the context of late preconditioning[1]. Following its activation, Akt translocates from the cytosol to the mitochondria, where it can phosphorylate a variety of mitochondrial proteins[1]. This mitochondrial localization of Akt is a key event that leads to a reduction in the release of apoptosis-inducing factor (AIF) and cytochrome c, thereby mitigating apoptotic cell death[1].

The activation of mitoKATP channels by this compound can also lead to the opening of other mitochondrial channels and the production of reactive oxygen species (ROS), which can act as signaling molecules to further engage protein kinase C epsilon (PKCε) and Src kinase, creating a signaling module that converges on the mitochondria[2].

Below is a diagram illustrating the central role of the PI3K/Akt pathway in this compound-mediated signaling.

References

The Cytoprotective Mechanism of BMS-191095: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-191095 is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. This selectivity confers significant cytoprotective effects, particularly in cardiac and neuronal tissues, without the adverse hemodynamic and proarrhythmic effects associated with non-selective KATP channel openers. The primary mechanism of action involves the opening of mitoKATP channels, leading to a cascade of downstream events that preserve mitochondrial integrity, modulate intracellular calcium homeostasis, and activate pro-survival signaling pathways. This technical guide provides an in-depth analysis of the cytoprotective mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Selective mitoKATP Channel Opening

This compound exerts its cytoprotective effects primarily through the selective activation of ATP-sensitive potassium channels located on the inner mitochondrial membrane.[1][2][3] This selectivity is a key differentiator from first-generation KATP openers, which also act on sarcolemmal KATP channels, leading to vasodilation and potential cardiac arrhythmias.[2][4] The opening of mitoKATP channels by this compound leads to potassium ion influx into the mitochondrial matrix, a critical initiating event in its protective cascade.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters defining the potency and efficacy of this compound from various experimental models.

| Parameter | Value | Species/Model | Experimental Focus | Reference |

| EC25 | 1.5 µM | Isolated Rat Hearts | Increased time to onset of ischemic contracture | |

| K1/2 | 83 nM | Isolated Cardiac Mitochondria | Opening of mitochondrial KATP channels | |

| ED25 | 0.4 mg/kg i.v. | Anesthetized Dogs | Reduction of infarct size | |

| IC50 | 63.9 µM | Washed Human Platelets | Inhibition of collagen-induced platelet aggregation | |

| IC50 | 104.8 µM | Washed Human Platelets | Inhibition of thrombin-induced platelet aggregation |

Key Cytoprotective Effects and Signaling Pathways

Cardioprotection

This compound demonstrates robust cardioprotective effects against ischemia-reperfusion injury. In isolated rat hearts, it increases the time to onset of ischemic contracture, improves the recovery of function after ischemia, and reduces the release of lactate dehydrogenase, a marker of cell damage. These protective effects are abolished by the mitoKATP channel antagonists glyburide and 5-hydroxydecanoate (5-HD), confirming the central role of this channel. In vivo studies in dogs have shown a dose-dependent reduction in infarct size without affecting peripheral or coronary hemodynamics or cardiac electrophysiology.

A significant aspect of its cardioprotective mechanism involves the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and has anti-apoptotic effects. The opening of mitoKATP channels by this compound leads to the translocation of phosphorylated Akt from the cytosol to the mitochondria, where it can exert its protective effects.

Neuroprotection

The cytoprotective effects of this compound extend to the central nervous system. In a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), pre-treatment with this compound significantly reduced the total and cortical infarct volumes. This neuroprotective effect is also mediated by the opening of mitoKATP channels, as it is blocked by 5-HD. In cultured neurons, this compound was shown to depolarize the mitochondria without affecting the levels of reactive oxygen species (ROS).

Modulation of Calcium Homeostasis

In C2C12 myoblasts, this compound has been shown to protect against cell injury induced by the calcium ionophore A23187. This protective effect is linked to the modulation of intracellular calcium transients, leading to the prevention of calpain activation. Interestingly, in this specific cell model, the cytoprotective effect was not blocked by a mitoKATP inhibitor, suggesting a potentially parallel or alternative mechanism of action related to calcium homeostasis in certain cell types.

Antiplatelet Aggregation

This compound also exhibits antiplatelet activity by inhibiting collagen- and thrombin-induced human platelet aggregation. This effect is mediated by the opening of mitochondrial KATP channels in platelets and contributes to its overall cardioprotective profile by potentially reducing thrombus formation during ischemic events.

Experimental Protocols

Isolated Heart (Langendorff) Preparation for Ischemia-Reperfusion Injury

-

Animal Model: Male Sprague-Dawley rats.

-

Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: Retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure.

-

Ischemia Induction: Global ischemia is induced by stopping the perfusion for a specified duration (e.g., 25 minutes).

-

Reperfusion: Perfusion is restored for a set period (e.g., 30 minutes).

-

Drug Administration: this compound is added to the perfusion buffer before the ischemic period.

-

Data Collection: Left ventricular developed pressure, heart rate, and coronary flow are monitored. Effluent is collected to measure lactate dehydrogenase release.

Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Male Wistar rats.

-

Anesthesia: Animals are anesthetized.

-

Surgical Procedure: The middle cerebral artery is occluded using an intraluminal filament.

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia and then withdrawn to allow for reperfusion.

-

Drug Administration: this compound is administered intracerebroventricularly prior to MCAO.

-

Infarct Volume Assessment: After a survival period (e.g., 24 hours), brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.

Platelet Aggregation Assay

-

Sample Preparation: Platelet-rich plasma is obtained from human blood samples.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

-

Induction of Aggregation: Aggregation is induced by adding agents such as collagen or thrombin.

-

Drug Treatment: Washed platelets are incubated with this compound before the addition of the aggregating agent.

-

Data Analysis: The percentage of platelet aggregation is recorded and compared between treated and untreated samples.

Conclusion

This compound represents a significant advancement in the development of cytoprotective agents. Its high selectivity for mitochondrial KATP channels allows for targeted therapeutic effects in ischemic tissues without the systemic side effects of earlier KATP openers. The multifaceted mechanism, encompassing direct mitochondrial protection, activation of pro-survival signaling, modulation of calcium homeostasis, and antiplatelet effects, underscores its potential as a valuable therapeutic agent for conditions such as myocardial infarction and stroke. Further research into the nuanced downstream signaling and potential alternative mechanisms will continue to refine our understanding of this promising compound.

References

- 1. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of the selective mitochondrial-K(ATP) opener this compound for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective mitoKATP Opener BMS-191095: A Technical Guide to its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-191095 is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a critical component in cellular protective mechanisms against ischemic stress.[1][2][3] Unlike first-generation KATP channel openers, this compound exhibits a high degree of selectivity for the mitochondrial channel over its sarcolemmal counterpart, thereby offering cardioprotective and neuroprotective benefits without the confounding hemodynamic side effects such as vasodilation or alterations in cardiac action potential.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Core Mechanism of Action

The primary molecular target of this compound is the mitoKATP channel located on the inner mitochondrial membrane. Activation of this channel by this compound facilitates the influx of potassium ions (K+) into the mitochondrial matrix. This influx partially dissipates the mitochondrial membrane potential (ΔΨm), a key event that triggers a cascade of downstream signaling pathways culminating in cellular protection. A notable characteristic of this compound is its ability to induce these protective effects without a concomitant increase in reactive oxygen species (ROS) production, a side effect observed with other mitoKATP openers like diazoxide.

Quantitative Effects on Mitochondrial and Cellular Parameters

The following table summarizes the key quantitative data reported for this compound across various experimental models.

| Parameter | Experimental Model | Concentration/Dose | Result | Reference(s) |

| mitoKATP Channel Opening | Isolated rat heart mitochondria | 83 nM (K1/2) | Half-maximal activation of the cardiac mitochondrial K(ATP) channel. | |

| Mitochondrial Depolarization | Cultured neurons | 40 µM | Induced mitochondrial depolarization. | |

| Vascular smooth muscle cells (rat) | 50 µM | Induced mitochondrial depolarization. | ||

| Cardioprotection | Isolated rat hearts (ischemia/reperfusion) | 1.5 µM (EC25) | Increased the time to onset of ischemic contracture. | |

| Neuroprotection | Rats (transient focal cerebral ischemia) | 25 µg (intraventricular) | Reduced total infarct volume by 32% and cortical infarct volume by 38% when administered 24h prior to ischemia. | |

| Platelet Aggregation Inhibition | Washed human platelets | 63.9 µM (IC50) | Inhibition of collagen-induced platelet aggregation. | |

| Washed human platelets | 104.8 µM (IC50) | Inhibition of thrombin-induced platelet aggregation. | ||

| Reactive Oxygen Species (ROS) Production | Isolated piglet mitochondria | Not specified | Did not increase ROS production. | |

| Cultured neurons | 40 µM | Did not affect ROS levels. |

Signaling Pathways

The cytoprotective effects of this compound are mediated through the activation of complex signaling cascades downstream of mitoKATP channel opening. The following diagrams illustrate the proposed pathways in neuroprotection and cardioprotection.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's effects on mitochondrial function. Below are representative methodologies for key assays.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is a generalized procedure based on common laboratory practices for measuring ΔΨm in cultured cells using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).

-

Cell Culture: Plate cells (e.g., primary cortical neurons or H9c2 cardiomyocytes) in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1-50 µM).

-

Dye Loading: Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 25-100 nM). Remove the existing medium from the cells and add the TMRE-containing medium. Incubate for 20-30 minutes at 37°C, protected from light.

-

Treatment: After incubation, remove the TMRE-containing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 20 µM FCCP).

-

Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation/emission wavelengths appropriate for TMRE (e.g., ~549/575 nm). Kinetic readings can be taken over time to monitor the change in ΔΨm. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Assessment of Reactive Oxygen Species (ROS) Production

This protocol outlines a general method for measuring mitochondrial ROS in isolated mitochondria using a fluorescent probe.

-

Mitochondria Isolation: Isolate mitochondria from tissue (e.g., piglet brain or rat heart) using differential centrifugation in a suitable isolation buffer. Determine the mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Buffer: Prepare an assay buffer (e.g., a KCl-based respiration buffer) containing a respiratory substrate (e.g., succinate or pyruvate/malate).

-

Probe Preparation: Prepare a working solution of a ROS-sensitive fluorescent probe (e.g., Amplex Red for H₂O₂ detection) in the assay buffer.

-

Experimental Setup: In a 96-well plate or a fluorometer cuvette, add the assay buffer, the fluorescent probe, and horseradish peroxidase (for Amplex Red assay).

-

Treatment and Measurement: Add the isolated mitochondria to the wells/cuvette. Obtain a baseline fluorescence reading. Add this compound at the desired concentrations. For comparison, include a vehicle control and a positive control known to induce ROS (e.g., Antimycin A or diazoxide). Monitor the change in fluorescence over time. An increase in fluorescence indicates ROS production.

Measurement of ATP Synthesis

This protocol describes a general approach to measure ATP synthesis in isolated mitochondria using a luciferin/luciferase-based assay.

-

Mitochondria Isolation: Isolate mitochondria as described in the ROS protocol.

-

Reaction Mixture: Prepare a reaction mixture containing a luciferin/luciferase-based ATP assay reagent in a suitable buffer.

-

Experimental Setup: In a white, opaque 96-well plate, add the isolated mitochondria suspended in a respiration buffer containing a respiratory substrate (e.g., succinate) and ADP.

-

Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.

-

Luminescence Measurement: Add the ATP assay reaction mixture to the wells. Immediately measure the luminescence using a luminometer. The light output is directly proportional to the amount of ATP synthesized. A decrease in luminescence would suggest an impairment of ATP synthesis.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of mitoKATP channels in cellular physiology and pathology. Its high selectivity and favorable safety profile, particularly its lack of ROS induction, make it a superior compound for elucidating the protective mechanisms initiated by mitochondrial potassium influx. The data clearly indicate that this compound induces a mild mitochondrial depolarization, which is a key initiating event in a signaling cascade involving PI3K/Akt and PKC, ultimately leading to significant neuroprotective and cardioprotective outcomes. Further research focusing on the downstream targets of these pathways will continue to unravel the full therapeutic potential of selective mitoKATP channel openers.

References

- 1. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alternative Targets for Modulators of Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-Sensitive potassium channels: a review of their cardioprotective pharmacology. | Semantic Scholar [semanticscholar.org]

- 5. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-191095 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of BMS-191095, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, in rodent models of cardiac and cerebral ischemia.

Introduction

This compound is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Its mechanism of action involves the opening of these channels, which is believed to play a crucial role in cellular protection against ischemic injury.[2] In preclinical studies, this compound has demonstrated significant cardioprotective and neuroprotective effects, making it a valuable tool for research in cardiovascular and neurological diseases.[1][2]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Models

| Species | Model | Administration Route | Dosage | Key Findings | Reference |

| Rat | Transient Focal Cerebral Ischemia (MCAO) | Intraventricular | 25 µg | Reduced total infarct volume by 32% when administered 24 hours before ischemia. | [2] |

| Mouse | Cardiac Ischemia (Pharmacological Preconditioning) | Intraperitoneal | 1 mg/kg | Induced late preconditioning, protecting the heart from ischemia-reperfusion injury. | |

| Dog | Myocardial Ischemia-Reperfusion | Intravenous | 0.4 mg/kg (ED₂₅) | Dose-dependently reduced infarct size. |

Signaling Pathway of this compound

This compound exerts its protective effects by selectively opening mitochondrial ATP-sensitive potassium (mitoKATP) channels. This action is thought to trigger a signaling cascade that ultimately leads to the preservation of mitochondrial function and reduction of cell death in the face of ischemic stress. The diagram below illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This compound Formulation for In Vivo Administration

This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal (IP) and oral administration in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

-

To prepare a 1 mL working solution at 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex the final suspension before each use to ensure homogeneity.

Myocardial Infarction Model in Mice (LAD Ligation)

This protocol details the surgical procedure for inducing myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (forceps, scissors, needle holder, rib retractor)

-

Suture material (e.g., 8-0 silk)

-

Ventilator

-

Heating pad

-

ECG monitoring system

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Intubate the mouse and connect it to a ventilator.

-

Perform a left thoracotomy between the third and fourth ribs to expose the heart.

-

Carefully open the pericardium to visualize the LAD coronary artery.

-

Pass a suture under the LAD and tie a permanent ligature. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

-

Close the chest wall, muscle layers, and skin with sutures.

-

Administer analgesics post-operatively and monitor the animal during recovery.

Cerebral Ischemia Model in Rats (MCAO)

This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method to occlude the middle cerebral artery (MCA).

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Introduce the nylon suture into the ECA and advance it into the ICA until it occludes the origin of the MCA. A drop in cerebral blood flow can confirm occlusion if a laser Doppler flowmeter is used.

-

After the desired period of ischemia (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Close the incision and monitor the animal during recovery.

Assessment of Infarct Size (TTC Staining)

This protocol is used to quantify the extent of tissue damage following ischemia-reperfusion injury.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (1-2% in phosphate-buffered saline)

-

Formalin (10%)

-

Brain or heart tissue slicer

Procedure:

-

At the end of the experiment, euthanize the animal and excise the heart or brain.

-

Rapidly freeze the tissue.

-

Slice the tissue into uniform sections (e.g., 1-2 mm thick).

-

Immerse the slices in the TTC solution and incubate at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain pale.

-

Fix the stained slices in 10% formalin.

-

Image the slices and use image analysis software to quantify the infarct area relative to the total area of the tissue section.

Neurological Deficit Scoring in Rats

This protocol provides a method for assessing neurological function after cerebral ischemia. A commonly used scale is the Bederson score.

Procedure:

Neurological function is evaluated at a set time point (e.g., 24 hours) after MCAO surgery. The scoring is as follows:

-

Score 0: No apparent neurological deficit.

-

Score 1: Forelimb flexion. The rat shows contralateral forelimb flexion when lifted by the tail.

-

Score 2: Circling. The rat circles towards the paretic side when walking.

-

Score 3: Falling. The rat falls to the paretic side.

-

Score 4: No spontaneous motor activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in a rodent model of ischemia.

Caption: General experimental workflow.

References

- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mitochondrial K(ATP) channel opener this compound reduces neuronal damage after transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Langendorff Heart Perfusion Model with BMS-191095

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a powerful ex vivo technique for studying cardiac physiology and pharmacology in a controlled environment, free from systemic influences. This model allows for the investigation of the direct effects of pharmacological agents on myocardial function. BMS-191095 is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Unlike first-generation KATP channel openers, this compound exhibits significant cardioprotective effects without the confounding peripheral vasodilator and cardiac action potential shortening activities.[2] This makes it a valuable tool for investigating the role of mitoKATP channels in cardioprotection against ischemia-reperfusion injury.

These application notes provide a detailed protocol for utilizing the Langendorff heart perfusion model to evaluate the cardioprotective effects of this compound.

Mechanism of Action of this compound

This compound exerts its cardioprotective effects by selectively opening ATP-sensitive potassium channels located on the inner mitochondrial membrane (mitoKATP).[2] The opening of these channels leads to potassium ion influx into the mitochondrial matrix, causing a partial depolarization of the mitochondrial membrane. This event is a critical step in triggering a signaling cascade that ultimately protects cardiomyocytes from ischemia-reperfusion-induced damage. The cardioprotective effects of this compound can be abolished by mitoKATP channel blockers such as 5-hydroxydecanoate (5-HD) and the non-selective KATP channel blocker glyburide.[2]

Signaling Pathway of this compound-induced Cardioprotection

The activation of mitoKATP channels by this compound initiates a complex signaling cascade that converges on the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death.

Caption: Signaling pathway of this compound-mediated cardioprotection.

Data Presentation

The following tables summarize the expected quantitative effects of this compound in a Langendorff-perfused rat heart model subjected to ischemia-reperfusion.

Table 1: Effect of this compound on Ischemic Contracture and mitoKATP Channel Activation

| Parameter | This compound |

| EC₂₅ for increasing time to onset of ischemic contracture (µM) | 1.5[2] |

| K₁/₂ for opening cardiac mitochondrial KATP (nM) | 83 |

Table 2: Hemodynamic and Biochemical Effects of this compound in Isolated Rat Hearts (Ischemia-Reperfusion Model)

| Parameter | Control (Vehicle) | This compound (1.5 µM) |

| Baseline | ||

| Left Ventricular Developed Pressure (LVDP, mmHg) | ~100-120 | ~100-120 |

| Heart Rate (HR, beats/min) | ~280-320 | ~280-320 |

| Coronary Flow (CF, ml/min) | ~10-15 | ~10-15 |

| End of Ischemia | ||

| Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) | Significant increase | Attenuated increase |

| End of Reperfusion | ||

| % Recovery of LVDP | ~20-30% | Significantly improved |

| LVEDP (mmHg) | Remains elevated | Significantly lower |

| Lactate Dehydrogenase (LDH) Release (U/L) | Elevated | Significantly reduced |

Note: The values in Table 2 are representative and may vary depending on the specific experimental conditions. The qualitative effects are based on published literature.

Experimental Protocols

This protocol describes a typical experiment to assess the cardioprotective effects of this compound using a Langendorff-perfused isolated rat heart subjected to global ischemia and reperfusion.

Materials and Reagents

-

Male Sprague-Dawley rats (250-300 g)

-

Heparin (1000 U/ml)

-

Sodium pentobarbital (or other suitable anesthetic)

-

Krebs-Henseleit Buffer (KHB), composition in mM:

-

NaCl: 118

-

KCl: 4.7

-

CaCl₂: 2.5

-

MgSO₄: 1.2

-

KH₂PO₄: 1.2

-

NaHCO₃: 25

-

Glucose: 11

-

-

This compound

-

Dimethyl sulfoxide (DMSO, for dissolving this compound)

-

5-hydroxydecanoate (5-HD) or Glyburide (optional, for mechanistic studies)

-

95% O₂ / 5% CO₂ gas mixture

Equipment

-

Langendorff perfusion system

-

Peristaltic pump

-

Water bath and circulator for temperature control (37°C)

-

Pressure transducer

-

Data acquisition system

-

Dissection tools

-

Latex balloon for intraventricular pressure measurement

Experimental Workflow

Caption: Experimental workflow for Langendorff heart perfusion with this compound.

Detailed Procedure

-

Preparation of Krebs-Henseleit Buffer (KHB):

-

Prepare fresh KHB on the day of the experiment.

-

Continuously bubble the buffer with 95% O₂ / 5% CO₂ for at least 30 minutes before use to ensure proper oxygenation and a pH of ~7.4.

-

Maintain the buffer temperature at 37°C in a water bath.

-

-

Heart Isolation and Cannulation:

-

Anesthetize the rat with sodium pentobarbital (e.g., 60 mg/kg, intraperitoneally).

-

Administer heparin (e.g., 500 U, intravenously or intraperitoneally) to prevent blood clotting.

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.

-

Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.

-

Secure the aorta to the cannula with a silk suture.

-

-

Langendorff Perfusion Setup and Stabilization:

-

Immediately initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 ml/min).

-

Insert a water-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve to measure isovolumetric ventricular pressure. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

-

Allow the heart to stabilize for a period of 20 minutes. During this time, monitor heart rate (HR), left ventricular developed pressure (LVDP), and LVEDP.

-

-

Experimental Groups and Drug Administration:

-

Control Group: Perfuse the heart with KHB containing the vehicle (e.g., 0.1% DMSO) for 10-15 minutes before inducing ischemia.

-

This compound Group: Perfuse the heart with KHB containing the desired concentration of this compound (e.g., 1.5 µM) for 10-15 minutes before inducing ischemia.

-

(Optional) Antagonist Group: To confirm the mechanism of action, a separate group can be pre-treated with a mitoKATP channel blocker (e.g., 100 µM 5-HD) for 10 minutes before the administration of this compound.

-

-

Global Ischemia and Reperfusion:

-

Induce global ischemia by stopping the perfusion for 30 minutes. The heart should be maintained in a temperature-controlled chamber at 37°C during this period.

-

Initiate reperfusion by restoring the flow of the respective perfusate (KHB with vehicle or this compound) for a period of 60 to 120 minutes.

-

-

Data Acquisition and Analysis:

-

Continuously record LVDP, LVEDP, and HR throughout the experiment using a data acquisition system.

-

Measure coronary flow (CF) by collecting the coronary effluent over a timed interval.

-

Collect samples of the coronary effluent at specific time points during reperfusion for biochemical analysis of markers of cardiac damage, such as lactate dehydrogenase (LDH) or creatine kinase (CK).

-

Calculate the percentage recovery of LVDP at the end of reperfusion relative to the pre-ischemic baseline.

-

Conclusion

The Langendorff heart perfusion model provides a robust and reproducible method for investigating the direct cardiac effects of this compound. By following the protocols outlined in these application notes, researchers can effectively assess the cardioprotective properties of this selective mitoKATP channel opener and further elucidate the role of mitochondrial potassium channels in myocardial protection.

References

Application Notes and Protocols for BMS-191095 in Middle Cerebral Artery Occlusion (MCAO) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-191095, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, in preclinical studies of focal cerebral ischemia using the Middle Cerebral Artery Occlusion (MCAO) model. This document includes a summary of reported quantitative data, detailed experimental protocols, and visualizations of the proposed signaling pathway and experimental workflow.

Introduction

This compound is a novel benzopyran compound that has demonstrated neuroprotective effects in animal models of stroke. Its mechanism of action is attributed to the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is believed to confer protection against ischemic neuronal damage. Unlike first-generation KATP channel openers, this compound shows greater selectivity for mitochondrial channels over those in the sarcolemma, thereby reducing the likelihood of cardiovascular side effects such as vasodilation. Studies have shown that pre-treatment with this compound can significantly reduce infarct volume in rats subjected to transient MCAO, suggesting its potential as a therapeutic agent for ischemic stroke.